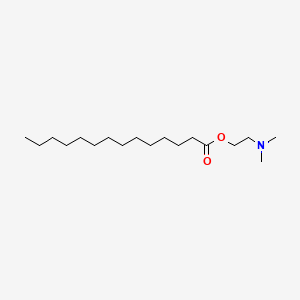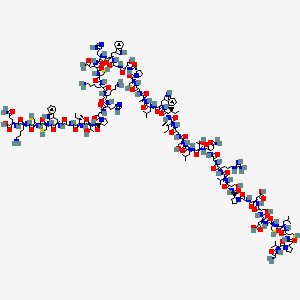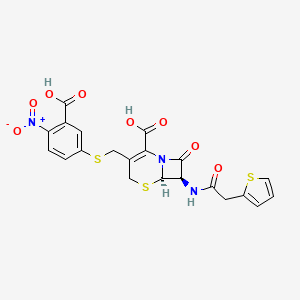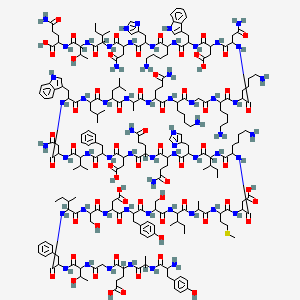
5-Bromo-6-methoxy-3-nitropyridin-2-amine
Descripción general
Descripción
5-Bromo-6-methoxy-3-nitropyridin-2-amine, often referred to as 5-Br-6-OMe-3-NO2-2-Amine, is a highly versatile and important synthetic compound in the field of organic chemistry. It is a nitrogen heterocyclic compound with a five-membered aromatic ring, containing both a nitro and an amine group. The compound has a wide range of applications in both research and industry, ranging from synthesis of other compounds to use as a reagent in organic reactions. It is also used as an intermediate in the synthesis of pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Large Scale Production and Safety Studies : A study by Agosti et al. (2017) described the large-scale production of 5-Bromo-2-nitropyridine, a related compound, through hydrogen peroxide oxidation. The research emphasized developing safe, reproducible protocols for chemical transformations in industrial settings, highlighting the importance of safety and consistency in chemical manufacturing processes (Agosti et al., 2017).
Reactivity with Ammonia : Hertog and Jouwersma (1953) investigated the reactivity of various nitropyridines, including derivatives similar to 5-Bromo-6-methoxy-3-nitropyridin-2-amine, with ammonia. This study revealed that solvent polarity significantly influences the substitution processes, which is vital for developing efficient synthetic methods for aminopyridines (Hertog & Jouwersma, 1953).
Nitro-group Migration : Yao et al. (2005) explored the nucleophilic substitution reactions of 3-bromo-4-nitropyridine, closely related to the compound . Their findings on nitro-group migration in polar aprotic solvents could provide insights into the behavior of similar compounds under various conditions (Yao et al., 2005).
Chemical Properties and Spectroscopy
- NMR Studies : Nudelman and Cerdeira (1986) conducted 1H and 13C NMR studies of substituted nitropyridines. Their research provides valuable data on the electronic effects and structural conformations of these compounds, which could be relevant for understanding the properties of this compound (Nudelman & Cerdeira, 1986).
Applications in Organic Synthesis
- Preparation of Multifunctional Ligands : Charbonnière et al. (2002) detailed the synthesis of flexible polydendate ligands using 5',6-disubstituted-2,2'-bipyridines. Their methodology, involving bromination and amination reactions, can provide a framework for synthesizing complex organic molecules, potentially including derivatives of this compound (Charbonnière, Weibel, & Ziessel, 2002).
Computational Studies and Molecular Interactions
- Molecular Composition and Interactions : Arulaabaranam et al. (2021) performed computational studies on 5-bromo-3-nitropyridine-2-carbonitrile, a compound structurally similar to this compound. Their work, focusing on molecular structure, electronic spectra, and potential biological interactions, can be insightful for understanding the behavior of similar compounds in various environments (Arulaabaranam et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-6-methoxy-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O3/c1-13-6-3(7)2-4(10(11)12)5(8)9-6/h2H,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUQFVVTWROHSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)N)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696187 | |
| Record name | 5-Bromo-6-methoxy-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-09-0 | |
| Record name | 5-Bromo-6-methoxy-3-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-methoxy-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-](/img/structure/B3026496.png)

![2-[4-Methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;molecular hydrogen;dihydrochloride](/img/structure/B3026498.png)
![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B3026499.png)





